molecular formula C30H31N3O4 B2986879 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-89-7

4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2986879
CAS No.: 912902-89-7
M. Wt: 497.595
InChI Key: VRFHMENKUKHTSN-UHFFFAOYSA-N
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Description

4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole core, a pyrrolidinone ring, and multiple methoxy and allyl substituents, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Ring: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor, often through nucleophilic substitution or cyclization reactions.

    Introduction of the Allyl and Methoxy Groups: These substituents can be introduced via alkylation reactions using allyl halides and methoxy reagents under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution of the methoxy groups can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Due to its unique structure, it could be explored for pharmaceutical applications, such as developing new drugs for various diseases.

    Industry: It may find use in the development of new materials, such as polymers or advanced coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with hydrophobic pockets or aromatic residues in proteins, influencing their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one lies in its combination of functional groups and structural features

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-7-21-10-15-27(28(18-21)36-3)37-17-16-32-26-9-6-5-8-25(26)31-30(32)22-19-29(34)33(20-22)23-11-13-24(35-2)14-12-23/h4-6,8-15,18,22H,1,7,16-17,19-20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHMENKUKHTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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